
Dichloro(1,2-diaminocyclohexane)platinum(II)
Overview
Description
Dichloro(1,2-diaminocyclohexane)platinum(II) is a platinum-based compound known for its significant role in chemotherapy. It is a derivative of oxaliplatin and is recognized for its wide spectrum of anticancer activity, low toxicity, and lack of cross-resistance in many cisplatin-resistant cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,2-diaminocyclohexane. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dichloro(1,2-diaminocyclohexane)platinum(II) involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands such as water or amines.
Oxidation and Reduction: The platinum center can be oxidized or reduced, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with dichloro(1,2-diaminocyclohexane)platinum(II) include water, amines, and other nucleophiles. The reactions typically occur under mild conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes .
Scientific Research Applications
Dichloro(1,2-diaminocyclohexane)platinum(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dichloro(1,2-diaminocyclohexane)platinum(II) involves its interaction with DNA. The compound forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based chemotherapeutic agent, but with higher toxicity and different resistance profiles.
Oxaliplatin: A derivative of dichloro(1,2-diaminocyclohexane)platinum(II) with similar anticancer activity but different pharmacokinetics.
Uniqueness
Dichloro(1,2-diaminocyclohexane)platinum(II) is unique due to its lower toxicity and lack of cross-resistance in cisplatin-resistant cancers. Its ability to form stable complexes with various ligands also makes it versatile in different applications .
Biological Activity
Dichloro(1,2-diaminocyclohexane)platinum(II), commonly referred to as DACHPt, is a platinum-based compound that has garnered attention for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by various studies and data.
DACHPt operates through several mechanisms that enhance its efficacy as an anticancer drug:
- DNA Interaction : Similar to other platinum compounds, DACHPt binds to DNA, leading to the formation of DNA cross-links. This interaction ultimately disrupts DNA replication and transcription, triggering apoptosis in cancer cells .
- Enhanced Permeability and Retention (EPR) : The structural characteristics of DACHPt allow for improved accumulation in tumor tissues due to the EPR effect, which is particularly advantageous for delivering therapeutic agents selectively to tumors .
- Resistance Profile : DACHPt exhibits a broader spectrum of activity compared to cisplatin and shows reduced cross-resistance with it, making it a promising alternative for patients who have developed resistance to traditional platinum-based therapies .
In Vitro Activity
DACHPt has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
- A2780 Ovarian Cancer Cells : Studies show that DACHPt-loaded micelles exhibit increased cytotoxicity compared to free oxaliplatin. The micelles were prepared with a high drug loading capacity (~25 w/w%) and showed enhanced cellular uptake and retention of platinum .
- Other Cancer Cell Lines : DACHPt demonstrated effectiveness against melanoma (LOXIM VI), colon cancer (HT29), and breast cancer (BSY-1) cell lines. The differential cellular internalization pathways contributed to its superior performance compared to oxaliplatin .
In Vivo Activity
In vivo studies have further validated the therapeutic potential of DACHPt:
- Tumor Xenograft Models : DACHPt-loaded micelles were evaluated in mouse models bearing ovarian tumors. Results indicated improved antitumor activity compared to oxaliplatin alone, with well-tolerated formulations that exhibited prolonged blood circulation and high tumor accumulation .
- Biodistribution Studies : The biodistribution of DACHPt in tumor-bearing mice revealed selective accumulation in tumor tissues, which is critical for maximizing therapeutic effects while minimizing systemic toxicity .
Case Studies
Several case studies highlight the clinical relevance of DACHPt:
- Ovarian Cancer Treatment : A study involving the administration of DACHPt-loaded polymeric micelles showed significant tumor reduction in a xenograft model compared to standard treatments. This suggests potential for clinical application in resistant ovarian cancer cases .
- Phase I Clinical Trials : Current investigations are underway evaluating the safety and efficacy of DACHPt formulations in humans, focusing on their ability to overcome resistance mechanisms observed with conventional platinum drugs .
Data Summary
The following table summarizes key findings from various studies on DACHPt:
Study Focus | Methodology | Key Findings |
---|---|---|
Cytotoxicity in A2780 cells | In vitro assays | Increased cytotoxicity compared to free oxaliplatin |
Tumor xenograft evaluation | In vivo mouse models | Improved antitumor activity over oxaliplatin |
Biodistribution | Pharmacokinetic studies | High accumulation in tumor tissues |
Resistance profile | Comparative analysis | Broader activity spectrum with reduced cross-resistance |
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCIXRVXCLADM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977416 | |
Record name | Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52691-24-4, 38780-40-4, 61848-62-2, 61848-70-2 | |
Record name | Dichloro(1,2-diaminocyclohexane)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52691-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum (II), dichlorobis(methylamine)-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038780404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum, dichloro(1,2-cyclohexanediamine-N,N')-, (SP-4-2-(1S-trans))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.